molecular formula C20H15F3O5 B2979450 Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate CAS No. 449740-84-5

Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

Cat. No.: B2979450
CAS No.: 449740-84-5
M. Wt: 392.33
InChI Key: VBMCXIGJJZBSQA-UHFFFAOYSA-N
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Description

This compound is a coumarin (chromen-4-one) derivative featuring a trifluoromethyl group at position 2, a phenyl group at position 3, and an ethoxyacetate moiety at position 7. Its molecular formula is C₂₁H₁₅F₃O₅ (estimated molecular weight ~404.3 g/mol).

Properties

IUPAC Name

ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O5/c1-2-26-16(24)11-27-13-8-9-14-15(10-13)28-19(20(21,22)23)17(18(14)25)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMCXIGJJZBSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, where a phenyl-substituted aldehyde reacts with a trifluoromethyl ketone in the presence of a base to form the chromone structure. Subsequent esterification with ethyl chloroacetate yields the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate can undergo various chemical reactions, including:

  • Oxidation: The chromone core can be oxidized to form quinones, which are important intermediates in organic synthesis.

  • Reduction: Reduction reactions can lead to the formation of dihydrochromones, which have different biological activities.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.

Major Products Formed:

  • Quinones: Important intermediates in organic synthesis and dye manufacturing.

  • Dihydrochromones: Compounds with potential biological activities.

  • Substituted Chromones: Molecules with altered properties for various applications.

Scientific Research Applications

Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate has found applications in several scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Carbocromen and Cloricromen

Carbocromen (Ethyl 2-[3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate, C₂₀H₂₇NO₅) and Cloricromen (8-chloro analog of Carbocromen, C₂₀H₂₆ClNO₅) share the ethoxyacetate substituent but differ in other positions:

  • Substituents: Carbocromen: Diethylaminoethyl (position 3), methyl (position 4). Cloricromen: Chlorine (position 8), diethylaminoethyl (position 3), methyl (position 4).
  • Biological Activity : Both act as coronary vasodilators and antianginal agents. The chlorine in Cloricromen enhances potency and selectivity for vascular targets .
  • Physicochemical Properties :
Property Carbocromen (M.wt 361.4) Cloricromen (M.wt 395.9) Target Compound (M.wt ~404.3)
LogP (predicted) ~3.5 ~4.0 ~4.9 (due to CF₃)
Hydrogen Bond Acceptors 7 7 8

Ethyl 2-[2-(4-Methylphenyl)-4-Oxochromen-7-Yl]Oxyacetate (CAS 78298-71-2)

  • Substituents : 4-Methylphenyl (position 2), ethoxyacetate (position 7).
  • Key Differences : Lacks the trifluoromethyl group and phenyl at position 3. The methylphenyl group increases hydrophobicity but reduces electronic effects compared to CF₃ .
  • Synthesis: Prepared via condensation of substituted phenols with ethyl bromoacetate under basic conditions, similar to the target compound .

Ethyl 2-[4-(3-Nitrophenyl)-2-Oxochromen-7-Yl]Oxyacetate (CAS 307548-03-4)

  • Substituents : 3-Nitrophenyl (position 4), ethoxyacetate (position 7).
  • Predicted density (1.377 g/cm³) and boiling point (553.9°C) suggest higher stability than the target compound .

tert-Butyl 2-[4-Oxo-3-Phenyl-2-(Trifluoromethyl)Chromen-7-Yl]Oxyacetate (CAS 449741-41-7)

  • Substituents : tert-butyl ester instead of ethyl.
  • XLogP3 = 4.9 indicates higher lipophilicity than the ethyl ester .

Structural and Functional Insights

Role of the Trifluoromethyl Group

  • Electronic Effects: The CF₃ group withdraws electrons, stabilizing the chromenone core and altering binding affinity to biological targets.
  • Metabolic Stability: Fluorine atoms resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs like Carbocromen .

Ethoxyacetate Moiety

  • Prodrug Potential: The ester group can hydrolyze in vivo to release acetic acid derivatives, enhancing bioavailability. This feature is shared with Cloricromen and Carbocromen .

Phenyl Substitution at Position 3

  • Compared to the diethylaminoethyl group in Carbocromen, it reduces basicity and alters pharmacokinetics .

Biological Activity

Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate, a compound with potential pharmacological properties, has garnered attention in recent research due to its biological activity. This article delves into the compound's synthesis, biological effects, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17F3O5C_{21}H_{17}F_3O_5, indicating a complex structure that includes a chromene core with trifluoromethyl and phenyl substituents. The presence of these functional groups is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chromene derivatives with ethyl chloroacetate under specific conditions to yield the desired ester. The synthetic pathway can be optimized for yield and purity using various organic chemistry techniques.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial as it helps mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that such chromene derivatives can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory pathways .

Anticancer Activity

Recent investigations have suggested that this compound may possess anticancer properties. In particular, it has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism appears to involve the modulation of mitochondrial membrane potential and the activation of caspases, which are critical for apoptosis .

Case Studies

  • Case Study on Antioxidant Activity : A study involving rat models demonstrated that administration of this compound led to a significant reduction in oxidative stress markers compared to control groups. This was measured through levels of malondialdehyde (MDA) and glutathione (GSH) .
  • Anti-inflammatory Study : In a controlled experiment assessing the anti-inflammatory effects, this compound was administered to mice subjected to induced inflammation. Results showed a marked decrease in edema and inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases .
  • Anticancer Research : A recent publication highlighted the efficacy of this compound against breast cancer cell lines. The study reported a dose-dependent reduction in cell viability, with molecular analyses revealing upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

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